molecular formula C10H20ClNO3 B13901057 Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride

Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride

Cat. No.: B13901057
M. Wt: 237.72 g/mol
InChI Key: ZLKJGSWJCSZFBZ-UHFFFAOYSA-N
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Description

Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride is a specialized cyclohexane derivative valued in research as a versatile chemical building block for constructing more complex molecular architectures . Its structure, featuring both an aminomethyl and an ester functional group on the cyclohexane ring, makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of novel compounds with potential biological activity . The presence of the ester group allows for further transformations, such as hydrolysis to carboxylic acids or transesterification, while the primary amine, provided as a stable hydrochloride salt, facilitates its incorporation into amide linkages or serves as a point for further functionalization . This compound is instrumental in medicinal chemistry research for the synthesis of diverse chemical libraries, supporting drug discovery efforts through the creation of target molecules for biological screening . It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H20ClNO3

Molecular Weight

237.72 g/mol

IUPAC Name

ethyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H19NO3.ClH/c1-2-14-9(12)8-3-5-10(13,7-11)6-4-8;/h8,13H,2-7,11H2,1H3;1H

InChI Key

ZLKJGSWJCSZFBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)(CN)O.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Conversion of Hydroxy Group to Primary Amine

A patented method describes the synthesis starting from 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate, which is converted into Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate hydrochloride through the following key steps:

  • Step 1: Formation of a Replaceable Leaving Group
    The hydroxy group is transformed into a leaving group (X), such as halogen (chloride, bromide), tosylate, or other sulfonyloxy groups. This activation facilitates nucleophilic substitution.

  • Step 2: Substitution with a Primary Amine Precursor
    The leaving group X is replaced by a nitrogen-containing group, commonly an azide or directly with ammonia or amine derivatives, to form an intermediate bearing an amino group.

  • Step 3: Hydrolysis/Decomposition of Intermediate
    The intermediate is hydrolyzed under acidic or basic conditions to yield 4-(aminomethyl)cyclohexanecarboxylic acid derivatives.

  • Step 4: Isolation and Purification
    The product is isolated as the hydrochloride salt to enhance stability and purity.

This method is noted for being inexpensive, scalable, and efficient, with the starting material often obtained as a by-product in the production of 1,4-cyclohexanedimethanol, ensuring availability and cost-effectiveness.

Synthetic Route Starting from Ethyl 4-oxo-cyclohexanecarboxylate

An alternative synthetic process involves a sequence starting from ethyl 4-oxo-cyclohexanecarboxylate:

  • Step 1: Conversion to Ethyl 4-cyano-cyclohex-3-ene-1-carboxylate
    Ethyl 4-oxo-cyclohexanecarboxylate is converted to ethyl 4-cyano-cyclohex-3-ene-1-carboxylate via cyanide addition and dehydration using phosphorus oxychloride and pyridine.

  • Step 2: Saponification
    The cyano compound is saponified with methanolic potassium hydroxide to form 4-cyano-cyclohex-3-ene-1-carboxylic acid.

  • Step 3: Reductive Amination
    The acid undergoes reductive amination in methanolic ammonium hydroxide over Raney nickel catalyst, producing a mixture of 4-aminomethyl-3-cyclohexene-1-carboxylic acid and its saturated analogue.

  • Step 4: Catalytic Hydrogenation
    Further hydrogenation over palladium on carbon catalyst in aqueous methanol saturates the ring, yielding an isomeric mixture of 4-aminomethylcyclohexane-1-carboxylic acids.

  • Step 5: Purification
    Recrystallization from acetone-water mixture affords pure Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate hydrochloride of pharmaceutical grade.

This route is characterized by the use of catalytic hydrogenation and reductive amination, providing a high-purity product suitable for pharmaceutical applications.

Comparative Data Table of Preparation Methods

Aspect Method via Hydroxy Group Conversion Method via Ethyl 4-oxo-cyclohexanecarboxylate
Starting Material 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate Ethyl 4-oxo-cyclohexanecarboxylate
Key Transformations Hydroxy group → Leaving group → Amination → Hydrolysis Cyanide addition → Dehydration → Saponification → Reductive amination → Hydrogenation
Catalysts None specified; substitution reactions and hydrolysis Raney nickel, Pd-C (10%)
Reaction Conditions 30–130 °C; solvents include ethers, esters, nitriles, hydrocarbons Controlled temperature; use of pyridine, POCl3, methanolic solvents
Purification Hydrochloride salt isolation Recrystallization from acetone-water
Product Purity High, suitable for polymer and pharmaceutical use Pharmaceutical grade confirmed by GC, HPLC, spectral analysis
Advantages Cost-effective, scalable, uses by-product starting material High purity, well-characterized intermediates

Notes on Reaction Conditions and Solvents

  • The hydroxy group conversion method employs a variety of solvents such as diethyl ether, tetrahydrofuran, ethyl acetate, tert-butanol, acetonitrile, toluene, xylene, N,N-dimethylformamide, and others to optimize reaction efficiency and selectivity.

  • Temperature control is critical, with reactions typically conducted between 30 °C and 130 °C to balance reaction rate and selectivity.

  • Leaving groups such as tosylates or halides facilitate nucleophilic substitution with amines or azides, which are then converted to primary amines.

  • Hydrolysis steps may be performed under acidic or basic conditions, depending on the nature of intermediates and desired product stability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aminomethyl group can be reduced to form a primary amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl group may also play a role in binding interactions, enhancing the compound’s overall efficacy. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Cyclohexane Backbones

Ethyl 4-Aminocyclohexanecarboxylate Hydrochloride
  • Molecular Formula: C₉H₁₈ClNO₂
  • Key Differences : Lacks the hydroxyl group at the 4-position, reducing polarity and hydrogen-bonding capacity.
  • Synthesis : Prepared via esterification and amidation reactions, similar to methods described in using EDC·HCl coupling agents .
  • Applications : Used in peptide mimetics and as a building block for antidepressants (e.g., duloxetine analogs) .
Methyl 4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride (cis/trans mixture)
  • Molecular Formula: C₉H₁₈ClNO₂
  • Key Differences : Methyl ester instead of ethyl, slightly lower lipophilicity. Stereoisomerism (cis/trans) affects conformational stability .
  • Synthesis: Reacts methyl 4-(aminomethyl)cyclohexanecarboxylate with HCl, analogous to procedures in .
  • Applications : Intermediate in prodrug design and chiral resolution studies .
trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride
  • Molecular Formula: C₈H₁₆ClNO₂
  • Key Differences : Acetic acid substituent replaces the ester group, enhancing water solubility and enabling chelation with metal ions.
  • Applications : Used in metal-organic frameworks (MOFs) and as a ligand in catalytic systems .

Analogs with Aromatic or Heterocyclic Backbones

Ethyl 4-(Aminomethyl)benzoate Hydrochloride
  • Molecular Formula: C₁₀H₁₄ClNO₂
  • Synthesis : Coupling of bromoacetic acid derivatives with amines using DMT/NMM/TsO⁻ () .
  • Applications : Key intermediate in protease inhibitor synthesis and fluorescent probes .
4-(Aminomethyl)pyrrolidin-3-one-O-Methyloxime Dihydrochloride
  • Molecular Formula : C₇H₁₅Cl₂N₃O₂
  • Key Differences: Pyrrolidinone ring introduces a ketone and oxime group, enhancing hydrogen-bonding diversity.
  • Applications: Critical intermediate for gemifloxacin, a fluoroquinolone antibiotic .

Adamantane and Bicyclic Derivatives

trans-4-Aminoadamantan-1-ol Hydrochloride
  • Molecular Formula: C₁₀H₁₈ClNO
  • Key Differences : Adamantane backbone provides superior thermal stability and rigidity compared to cyclohexane.
  • Applications : Used in antiviral agents and high-temperature-resistant polymers .
Ethyl 4-Amino-2-Oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride
  • Molecular Formula: C₈H₁₄ClNO₃
  • Key Differences : Oxabicyclo ring system introduces ether functionality and strain, altering reactivity.
  • Applications : Explored in central nervous system (CNS) drug candidates due to blood-brain barrier permeability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Applications
Target Compound C₁₀H₁₈ClNO₃* 235.71 Ethyl ester, -OH, -CH₂NH₂, HCl EDC·HCl coupling, hydroxylation Pharmaceutical intermediates
Ethyl 4-aminocyclohexanecarboxylate HCl C₉H₁₈ClNO₂ 207.70 Ethyl ester, -NH₂, HCl Esterification/amidation Antidepressant precursors
Ethyl 4-(aminomethyl)benzoate HCl C₁₀H₁₄ClNO₂ 223.68 Benzene, ethyl ester, -CH₂NH₂, HCl DMT/NMM/TsO⁻ coupling Protease inhibitors
trans-2-(4-Aminocyclohexyl)acetic acid HCl C₈H₁₆ClNO₂ 193.67 Acetic acid, -NH₂, HCl Bromoacetate alkylation MOFs, catalysis
4-(Aminomethyl)pyrrolidin-3-one-O-methyloxime C₇H₁₅Cl₂N₃O₂ 244.12 Pyrrolidinone, oxime, -CH₂NH₂, 2HCl Dieckmann cyclization, oximation Antibiotic intermediates

Key Research Findings

  • Stereochemical Impact : The cis/trans configuration of cyclohexane derivatives significantly affects biological activity. For example, trans-isomers often exhibit higher metabolic stability .
  • Solubility Trends: Hydroxyl-containing analogs (e.g., target compound) show improved aqueous solubility compared to non-hydroxylated variants (e.g., ethyl 4-aminocyclohexanecarboxylate HCl) .
  • Synthetic Efficiency : EDC·HCl coupling () is preferred for amide bond formation due to high yields (>75%), while DMT/NMM/TsO⁻ () is used for sensitive substrates .

Q & A

Q. What synthetic methodologies are recommended for Ethyl 4-(aminomethyl)-4-hydroxy-cyclohexanecarboxylate hydrochloride?

The compound can be synthesized via nucleophilic substitution of a halogenated precursor. For example, reacting a chloro-methyl-substituted cyclohexane ester (e.g., N-acetyl-4-chloromethyl phenylalanine ethyl ester) with a dialkylamine under controlled pH conditions, followed by hydrolysis in hydrochloric acid to form the hydrochloride salt . Purification typically involves recrystallization or column chromatography, with monitoring via TLC or HPLC for intermediate validation .

Q. How can the hydroxyl and aminomethyl groups in this compound be quantitatively characterized?

  • Hydroxyl groups : Use acetylation with acetic anhydride in ethyl acetate containing perchloric acid, followed by back-titration with sodium hydroxide to determine the number of hydroxyl groups .
  • Aminomethyl groups : Employ potentiometric titration in non-aqueous media (e.g., glacial acetic acid) using perchloric acid as the titrant. Alternatively, use NMR (¹H/¹³C) to identify characteristic shifts for the aminomethyl proton (~δ 2.8–3.2 ppm) and carbon (~δ 40–45 ppm) .

Q. What analytical techniques are critical for confirming the compound’s stereochemistry and purity?

  • Chiral HPLC : To resolve enantiomers if the compound has stereocenters (e.g., cis/trans isomerism in the cyclohexane ring) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺) and isotopic patterns consistent with chlorine .
  • X-ray crystallography : For absolute configuration determination, particularly if the compound is intended for pharmacological studies .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s stability and solubility in biological matrices?

The hydrochloride salt enhances aqueous solubility due to ionic interactions but may reduce stability in alkaline conditions. Stability studies in plasma (pH 7.4) and simulated gastric fluid (pH 1.2) should be conducted using LC-MS to monitor hydrolysis or degradation. For example, ester derivatives of cyclohexanecarboxylates are prone to hydrolysis in plasma, releasing free acids or alcohols .

Q. What strategies are recommended for resolving conflicting data in structure-activity relationship (SAR) studies?

  • Systematic substitution : Vary the N-alkyl groups on the aminomethyl moiety (e.g., methyl, ethyl, propyl) to assess how hydrophobicity and steric effects impact bioactivity .
  • Computational modeling : Use molecular docking or MD simulations to predict binding affinities to targets like serotonin/norepinephrine transporters, comparing results with in vitro uptake inhibition assays .
  • Meta-analysis : Cross-reference pharmacological data with structurally related compounds (e.g., Tranexamic acid derivatives) to identify conserved pharmacophores .

Q. How can researchers design experiments to evaluate the compound’s potential as a CNS-active agent?

  • In vitro assays : Measure inhibition of serotonin/norepinephrine reuptake in synaptosomal preparations (IC₅₀ values) and compare with clinical SSNRIs like Duloxetine .
  • In vivo pharmacokinetics : Administer the compound orally to rodents and quantify plasma/brain concentrations via LC-MS/MS. Monitor metabolites (e.g., free cyclohexanecarboxylic acid) to assess first-pass metabolism .
  • Behavioral models : Use forced swim or tail suspension tests to evaluate antidepressant-like effects, ensuring dose-response correlations with target engagement .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during aminomethylation to control stereochemistry .
  • Process optimization : Monitor reaction temperature (≤0°C for exothermic steps) and solvent polarity (e.g., dichloromethane vs. THF) to minimize racemization .
  • Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time enantiomeric excess (ee) monitoring .

Methodological Notes

  • Contradictory data handling : If SAR results conflict with computational predictions, validate assay conditions (e.g., buffer ionic strength, cell line viability) and repeat studies with orthogonal methods (e.g., SPR vs. radioligand binding) .
  • Hydrolysis kinetics : Use pseudo-first-order kinetics models to quantify ester hydrolysis rates in physiological buffers, adjusting for temperature and enzyme activity .

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